molecular formula C24H22FN3O6S B2538304 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252927-66-4

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2538304
CAS No.: 1252927-66-4
M. Wt: 499.51
InChI Key: FFYGHSVITMQPQH-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O6S and its molecular weight is 499.51. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the thienopyrimidine family and has garnered attention for its potential therapeutic applications. Its complex structure suggests a rich pharmacological profile that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN4O4C_{24}H_{24}FN_{4}O_{4}, with a molecular weight of approximately 432.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and a trimethoxyphenyl moiety. This unique configuration is expected to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to inhibit various enzymes or receptors involved in critical signaling pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases.
  • Receptor Modulation : Potential modulation of receptor activity could lead to downstream effects on cellular signaling pathways.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific effects of the compound are still being elucidated but may follow similar pathways.

Inhibition Studies

In a comparative study involving thienopyrimidine derivatives, it was found that modifications in the molecular structure significantly influenced inhibitory potency against various targets. For example:

CompoundTargetIC50 (μM)
3aMIF215 ± 0.8
3bMIF27.2 ± 0.6
Target Compound TBDTBD

These findings suggest that structural modifications can lead to enhanced biological activity.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The target compound's efficacy remains to be quantitatively assessed.
  • In Vivo Studies : Preliminary animal studies suggest potential antitumor efficacy; however, comprehensive studies are required to establish safety and dosage parameters.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold have been shown to enhance potency against targeted enzymes.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O6S/c1-32-18-10-16(11-19(33-2)21(18)34-3)26-20(29)13-27-17-8-9-35-22(17)23(30)28(24(27)31)12-14-4-6-15(25)7-5-14/h4-11,22H,12-13H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTLGYASJMDVOT-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN3O6S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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